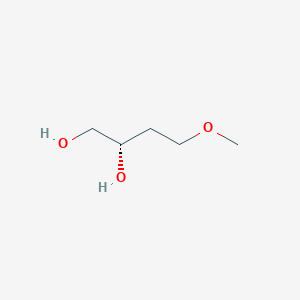
2,2-diethyl-3-methylbutanoic acid
Vue d'ensemble
Description
2,2-Diethyl-3-methylbutanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by its branched structure, which includes two ethyl groups and one methyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Diethyl-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of malonic ester followed by decarboxylation. The malonic ester synthesis involves the reaction of diethyl malonate with an alkyl halide in the presence of a base, such as sodium ethoxide, to form the alkylated malonic ester. This intermediate is then hydrolyzed and decarboxylated to yield the desired carboxylic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the hydroformylation of isobutylene followed by oxidation. This process starts with the reaction of isobutylene with syngas (a mixture of hydrogen and carbon monoxide) to form isovaleraldehyde, which is then oxidized to produce the final carboxylic acid .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-3-methylbutanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be substituted with other functional groups, such as amides, esters, or anhydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for forming acid chlorides, and alcohols for esterification reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides, esters, or anhydrides.
Applications De Recherche Scientifique
2,2-Diethyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
Mécanisme D'action
The mechanism of action of 2,2-diethyl-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can influence metabolic pathways and biochemical processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbutanoic acid:
2-Methylbutanoic acid: Another related compound with a slightly different arrangement of carbon atoms
Uniqueness
2,2-Diethyl-3-methylbutanoic acid is unique due to its specific branching pattern, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to its similar counterparts .
Propriétés
IUPAC Name |
2,2-diethyl-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-5-9(6-2,7(3)4)8(10)11/h7H,5-6H2,1-4H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGYOSLMFPSHMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593226 | |
| Record name | 2,2-Diethyl-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61415-95-0 | |
| Record name | 2,2-Diethyl-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid hydrochloride](/img/structure/B6597436.png)



![Carbamic acid, N-[(1R,3S)-3-[[(methylsulfonyl)oxy]methyl]cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B6597473.png)

![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)

